Cipepofol

Anesthesiology Pharmacodynamics Preclinical Drug Development

Cipepofol (CAS 1637741-58-2, also known as ciprofol, HSK3486) is a small-molecule GABAA receptor agonist belonging to the 2,6-disubstituted alkylphenol class, structurally related to propofol. It functions as both a positive allosteric modulator and direct agonist of the GABAA receptor, producing sedative-hypnotic effects for intravenous anesthesia and procedural sedation.

Molecular Formula C14H20O
Molecular Weight 204.31 g/mol
CAS No. 1637741-58-2
Cat. No. B607983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCipepofol
CAS1637741-58-2
SynonymsHSK3486;  HSK-3486;  HSK 3486.
Molecular FormulaC14H20O
Molecular Weight204.31 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C(=CC=C1)C(C)C2CC2)O
InChIInChI=1S/C14H20O/c1-9(2)12-5-4-6-13(14(12)15)10(3)11-7-8-11/h4-6,9-11,15H,7-8H2,1-3H3/t10-/m1/s1
InChIKeyBMEARIQHWSVDBS-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Cipepofol (HSK3486) for Anesthesia Procurement: Compound Identity, Class, and Regulatory Baseline


Cipepofol (CAS 1637741-58-2, also known as ciprofol, HSK3486) is a small-molecule GABAA receptor agonist belonging to the 2,6-disubstituted alkylphenol class, structurally related to propofol [1]. It functions as both a positive allosteric modulator and direct agonist of the GABAA receptor, producing sedative-hypnotic effects for intravenous anesthesia and procedural sedation [2]. The compound received initial approval from the China National Medical Products Administration (NMPA) in December 2020 and is marketed under the trade name Si Shu Ning for gastrointestinal endoscopy sedation, bronchoscopy sedation, and general anesthesia induction and maintenance [3]. Cipepofol is currently under active clinical investigation in multiple Phase III trials globally, with studies ongoing in Australia, China, Poland, Spain, and the United States .

Why Generic Propofol Substitution Cannot Replace Cipepofol: The Evidence-Based Case Against In-Class Interchange


Despite sharing the GABAA receptor target and a similar 2,6-disubstituted phenol scaffold with propofol, ciprofol exhibits critical pharmacodynamic and safety profile differences that preclude simple substitution [1]. The molecular modification—replacement of one isopropyl group with a cyclopropylethyl moiety—yields approximately 4–5 fold higher hypnotic potency than propofol, meaning that equipotent sedation is achieved at approximately 20–25% of the propofol mass dose [2]. More importantly, clinical evidence demonstrates that ciprofol produces a markedly different adverse event profile, particularly regarding injection pain (6.7% vs. 61.4%) and treatment-emergent adverse events (34.4% vs. 79.5%) compared with propofol [3]. Generic substitution without accounting for these potency and safety differentials would expose patients to dosing errors and suboptimal safety outcomes, underscoring the necessity of compound-specific procurement based on quantitative evidence.

Cipepofol vs. Comparator Quantitative Evidence Matrix: Potency, Tolerability, and Hemodynamic Differentiation


Hypnotic Potency: Cipepofol Demonstrates 4–5 Fold Higher Potency Than Propofol in Preclinical Models

In preclinical rat and dog models, ciprofol (HSK3486) demonstrated hypnotic potency approximately 4–5 fold higher than that of propofol [1]. This increased potency translates directly to a clinically relevant dose differential: equipotent sedation is achieved with ciprofol at approximately 0.4 mg/kg induction / 0.2 mg/kg maintenance versus propofol at 2.0 mg/kg induction / 1.0 mg/kg maintenance [2].

Anesthesiology Pharmacodynamics Preclinical Drug Development

Injection Pain Incidence: Cipepofol Reduces Injection Site Pain by 89–93% Relative to Propofol

In a Phase III multicenter randomized trial of sedation for outpatient gynecological procedures, ciprofol demonstrated an 89.1% relative reduction in injection pain incidence compared with propofol (6.7% vs. 61.4%, p < 0.001) [1]. This finding is corroborated by a Phase III trial in fiberoptic bronchoscopy showing injection pain rates of 4.4% for ciprofol versus 39.4% for propofol (p < 0.001), representing an 88.8% relative reduction [2]. A meta-analysis of 12 studies with 2,055 Chinese participants further confirmed a risk ratio of 0.15 (95% CI: 0.08–0.27; P = 0.00001) for injection pain with ciprofol versus propofol [3].

Anesthesiology Patient Tolerability Procedural Sedation

Treatment-Emergent Adverse Events: Cipepofol Shows 56.7% Lower Overall AE Rate vs. Propofol

In a Phase III multicenter trial of ambulatory gynecological sedation, ciprofol demonstrated a 56.7% relative reduction in treatment-emergent adverse events compared with propofol (34.4% vs. 79.5%, p < 0.001) [1]. In a separate Phase III bronchoscopy trial, the overall adverse event incidence was significantly lower in the ciprofol group (52.6% vs. 76.5%, p < 0.001), representing a 31.2% relative reduction [2]. A systematic meta-analysis of gastroenteroscopy procedures confirmed a significantly lower risk of respiratory depression with ciprofol (RR: 0.49, 95% CI: 0.36–0.74; P = 0.0003) [3].

Anesthesiology Drug Safety Clinical Trial Outcomes

Comparative Hemodynamic Profile: Cipepofol vs. Remimazolam vs. Propofol in Anesthesia Induction

In a three-way comparative study of remimazolam, ciprofol, and propofol for general anesthesia induction (n=117 analyzed), ciprofol demonstrated an intermediate hemodynamic profile. Hypotension incidence was 42% (15/36) with ciprofol versus 54% (21/39) with propofol versus 21% (9/42) with remimazolam (χ2=9.204, P=0.010) [1]. Bradycardia incidence was 50% (18/36) with ciprofol versus 31% (12/39) with propofol versus 14% (6/42) with remimazolam (χ2=11.607, P=0.003) [1]. Injection pain incidence was 0% with ciprofol, 14% with remimazolam, and 54% with propofol (χ2=33.429, P<0.001) [1].

Anesthesiology Hemodynamic Stability Cardiovascular Safety

Meta-Analysis Confirmed Advantages: Reduced Hypotension and Respiratory Depression vs. Propofol

A meta-analysis of 12 studies with 2,055 Chinese patients undergoing gastroenteroscopy (1,073 ciprofol, 982 propofol) quantified ciprofol's safety advantages with pooled risk ratios [1]. Ciprofol was associated with significantly lower risk of hypotension (RR: 0.76, 95% CI: 0.64–0.90; P = 0.001), respiratory depression (RR: 0.49, 95% CI: 0.36–0.74; P = 0.0003), injection pain (RR: 0.15, 95% CI: 0.08–0.27; P = 0.00001), and drowsiness (RR: 0.75, 95% CI: 0.57–0.98; P = 0.04) [1]. No significant differences were observed for bradycardia (RR: 1.03, 95% CI: 0.60–1.76; P = 0.92), nausea/vomiting (RR: 0.95, 95% CI: 0.50–1.80; P = 0.87), or dizziness (RR: 0.93, 95% CI: 0.63–1.36; P = 0.70) [1].

Evidence-Based Medicine Meta-Analysis Drug Safety Gastroenterology

Procurement-Driven Application Scenarios for Cipepofol Based on Quantitative Evidence


High-Volume Ambulatory Endoscopy Centers: Minimizing Post-Procedural Monitoring Burden

For gastrointestinal endoscopy and outpatient gynecological procedure sedation where propofol is the current standard, ciprofol offers a compelling procurement alternative based on evidence of a 56.7% relative reduction in overall adverse events (34.4% vs. 79.5%) [1] and a 51% relative reduction in respiratory depression risk (RR 0.49, 95% CI 0.36–0.74) compared with propofol [2]. These safety differentials translate directly to reduced intervention requirements and potentially shorter post-procedural monitoring times, improving patient throughput in high-volume ambulatory settings. The 89–93% relative reduction in injection pain (6.7% vs. 61.4%) further enhances patient experience without adding procedural steps [1].

Pediatric Anesthesia Induction: Injection Pain-Free Sedation with Hemodynamic Stability

Ciprofol's zero injection pain rate observed in comparative hemodynamic studies (0% vs. 14% remimazolam vs. 54% propofol) [1] supports its procurement for pediatric anesthesia induction where pain-free induction is a critical differentiator. A 2026 systematic review identified pain-free induction, hemodynamic stability, less respiratory depression, and lower incidence of emergence delirium as potential advantages of ciprofol in pediatric anesthesia [2]. While pediatric-specific trial data remain limited, the adult evidence base of reduced adverse events and injection pain provides a strong rationale for pediatric anesthesia programs seeking alternatives to propofol's well-documented injection pain liability.

Fiberoptic Bronchoscopy Sedation: Procedure Success with Reduced Adverse Event Profile

In fiberoptic bronchoscopy, ciprofol demonstrated 100% procedure completion success rate with non-inferiority to propofol (95% CI -2.8% to 2.8%) while achieving a 31.2% relative reduction in overall adverse events (52.6% vs. 76.5%) and an 88.8% relative reduction in injection pain (4.4% vs. 39.4%) [1]. The median time to full alertness with ciprofol was 8.50 minutes versus 6.00 minutes with propofol (P = 0.012), a modest 2.5-minute difference that may be acceptable given the substantial safety advantages [1]. Procurement for bronchoscopy suites should weigh the trade-off between marginally longer recovery time and significantly improved safety and tolerability profile.

Research Applications: GABAA Receptor Pharmacology and Sirt1/Nrf2 Pathway Studies

For research procurement, ciprofol serves as a high-potency GABAA receptor agonist with approximately 4–5 fold greater hypnotic potency than propofol in preclinical models [1]. The compound binds competitively with TBOB and TBPS to the GABAA receptor and functions as both a positive allosteric modulator and direct agonist [1]. Additionally, ciprofol has been shown to activate the Sirt1/Nrf2 pathway and protect against isoproterenol-induced myocardial infarction in preclinical models by reducing cardiac oxidative stress, inflammatory response, and cardiomyocyte apoptosis [2]. These dual mechanisms—GABAergic sedation plus potential cytoprotective signaling—support research applications investigating anesthetic preconditioning and organ protection strategies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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